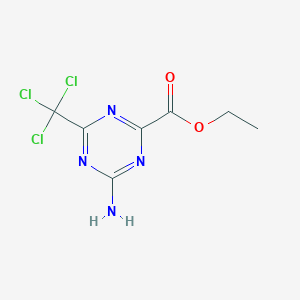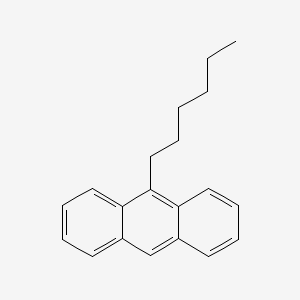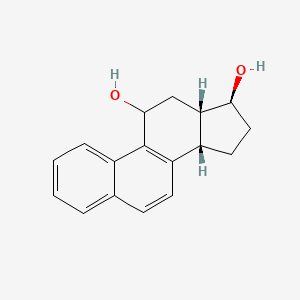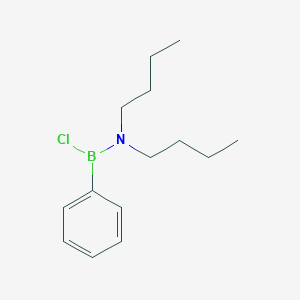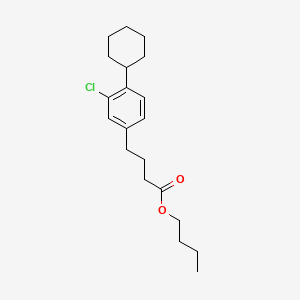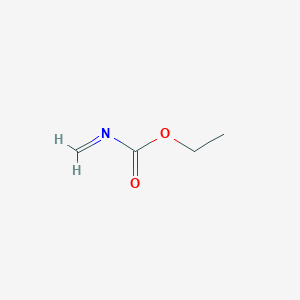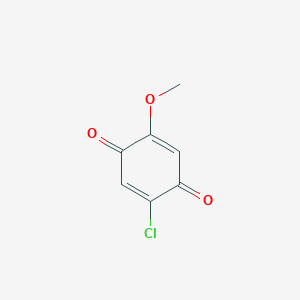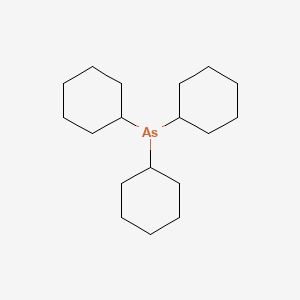
Arsine, tricyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsine, tricyclohexyl- is a chemical compound with the formula As(C6H11)3. It is a member of the arsine family, which are compounds containing arsenic bonded to hydrogen or organic groups. Arsine, tricyclohexyl- is known for its applications in various fields, including chemistry and industry, due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Arsine, tricyclohexyl- can be synthesized through the reaction of tricyclohexylphosphine with arsenic trichloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the use of a solvent such as tetrahydrofuran (THF). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of arsine, tricyclohexyl- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Arsine, tricyclohexyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tricyclohexylarsine oxide.
Reduction: Reduction reactions can convert it back to its elemental form or other arsenic-containing compounds.
Substitution: It can participate in substitution reactions where the tricyclohexyl groups are replaced by other organic or inorganic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine under anhydrous conditions.
Major Products Formed
Oxidation: Tricyclohexylarsine oxide.
Reduction: Elemental arsenic or other arsenic-containing compounds.
Substitution: Various substituted arsines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Arsine, tricyclohexyl- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in homogeneous catalysis.
Biology: Research into its biological effects and potential uses in medicinal chemistry is ongoing. Its interactions with biological molecules are of particular interest.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the semiconductor industry for the deposition of thin films and in the synthesis of other organoarsenic compounds.
Wirkmechanismus
The mechanism of action of arsine, tricyclohexyl- involves its interaction with molecular targets such as enzymes and proteins. It can form complexes with metal ions, altering their catalytic activity. The pathways involved include:
Coordination with Metal Ions: It acts as a ligand, binding to metal ions and affecting their reactivity.
Oxidative Stress: It can induce oxidative stress in biological systems, leading to cellular damage.
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylarsine: Another organoarsenic compound with similar properties but different organic groups.
Tris(2-methoxyphenyl)arsine: A compound with methoxy groups instead of cyclohexyl groups.
Tricyclohexylphosphine: A related compound where phosphorus replaces arsenic.
Uniqueness
Arsine, tricyclohexyl- is unique due to its specific structure and the presence of cyclohexyl groups. These groups provide steric hindrance, affecting its reactivity and stability. Its ability to form stable complexes with transition metals distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
23356-03-8 |
|---|---|
Molekularformel |
C18H33As |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
tricyclohexylarsane |
InChI |
InChI=1S/C18H33As/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 |
InChI-Schlüssel |
PMZLFYBZWYRRAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[As](C2CCCCC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


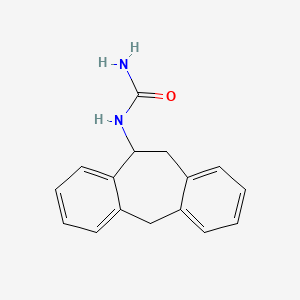
![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)

